3-Acetoxy-3'-trifluorobenzophenone
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Overview
Description
3-Acetoxy-3’-trifluorobenzophenone is a chemical compound with the molecular formula C16H11F3O3 . It has a molecular weight of 308.25 g/mol. The IUPAC name for this compound is [3- [3- (trifluoromethyl)benzoyl]phenyl] acetate .
Molecular Structure Analysis
The InChI code for 3-Acetoxy-3’-trifluorobenzophenone is 1S/C15H9F3O3/c1-8(19)21-11-4-2-3-9(5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3 .Physical and Chemical Properties Analysis
3-Acetoxy-3’-trifluorobenzophenone has a molecular weight of 308.25 g/mol.Scientific Research Applications
Metabolism and Endocrine Effects
Benzophenone Metabolism and Endocrine Activity 3-Acetoxy-3'-trifluorobenzophenone, a compound structurally related to benzophenone-3, has been studied for its metabolism by liver microsomes and the potential endocrine-disrupting activities of its metabolites. Research indicates that benzophenone-3 metabolites possess varying levels of estrogenic and anti-androgenic activities, highlighting the structural requirements for such biological activities. These insights are crucial in understanding the metabolic pathways and potential endocrine effects of related compounds, including this compound (Watanabe et al., 2015).
Chemical Reactions and Synthesis
Friedel-Crafts Acylation in Ionic Liquid The compound has potential relevance in Friedel–Crafts acylation reactions, a crucial step in organic synthesis. Studies have explored the efficiency of metal triflates in catalyzing aromatic electrophilic substitution reactions, like benzoylation and acetylation, in ionic liquids. Such reactions are fundamental in the formation of various chemical structures and could be relevant to the processing and manipulation of this compound (Ross & Xiao, 2002).
Analytical Techniques
Analytical Method for Environmental Phenols Research has developed sensitive analytical methods using high-performance liquid chromatography-tandem mass spectrometry to measure concentrations of environmental phenols, including compounds structurally related to this compound. Such methods are vital for assessing human exposure to these compounds and understanding their environmental impact (Ye et al., 2008).
Material Science Applications
Grafting of Vapor-Grown Carbon Nanofibers In material science, studies have explored the in-situ polymerization of compounds like 3-phenoxybenzoic acid in the presence of vapor-grown carbon nanofibers. These processes are significant for developing advanced materials with specific properties, such as electrical conductivity or mechanical strength. Such research could provide insights into the potential material science applications of this compound (Baek et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
[3-[3-(trifluoromethyl)benzoyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-10(20)22-14-7-3-5-12(9-14)15(21)11-4-2-6-13(8-11)16(17,18)19/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJZQGRFNHTRNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641624 |
Source
|
Record name | 3-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-41-9 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl][3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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